molecular formula C14H13BrN2O2 B11992226 N'-(1-(3-Bromophenyl)ethylidene)-2-methyl-3-furohydrazide

N'-(1-(3-Bromophenyl)ethylidene)-2-methyl-3-furohydrazide

Cat. No.: B11992226
M. Wt: 321.17 g/mol
InChI Key: GJXUPKPLMKKADW-CXUHLZMHSA-N
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Description

N’-(1-(3-Bromophenyl)ethylidene)-2-methyl-3-furohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a bromophenyl group, a furohydrazide moiety, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(3-Bromophenyl)ethylidene)-2-methyl-3-furohydrazide typically involves the condensation of 3-bromobenzaldehyde with 2-methyl-3-furohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for N’-(1-(3-Bromophenyl)ethylidene)-2-methyl-3-furohydrazide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(3-Bromophenyl)ethylidene)-2-methyl-3-furohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-(1-(3-Bromophenyl)ethylidene)-2-methyl-3-furohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(1-(3-Bromophenyl)ethylidene)-2-methyl-3-furohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the furohydrazide moiety may contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-(3-Bromophenyl)ethylidene)-2-(2-thienyl)aceto hydrazide
  • N’-(1-(3-Bromophenyl)ethylidene)isonicotinohydrazide

Uniqueness

N’-(1-(3-Bromophenyl)ethylidene)-2-methyl-3-furohydrazide is unique due to the presence of the furohydrazide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for further research and development.

Biological Activity

N'-(1-(3-Bromophenyl)ethylidene)-2-methyl-3-furohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its synthesis, characterization, and biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 3-bromobenzaldehyde with 2-methyl-3-furohydrazide. The reaction is usually conducted in an organic solvent such as ethanol or methanol under reflux conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound.

Table 1: Characterization Data

TechniqueObservations
NMR Signals corresponding to the furohydrazide moiety and bromophenyl group were observed at specific chemical shifts indicative of their environments.
IR Characteristic absorption bands for C=O (around 1680 cm1^{-1}) and N-H stretching (around 3200 cm1^{-1}) were noted.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For example, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods.
  • The compound showed an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.

Anti-inflammatory Activity

In vitro assays have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential mechanism for its anti-inflammatory effects.

  • Case Study : In a study involving lipopolysaccharide-stimulated macrophages, treatment with the compound resulted in a reduction of TNF-α levels by approximately 50% compared to control groups.

Anticancer Activity

Preliminary studies have indicated that this compound possesses anticancer properties, particularly against breast cancer cell lines.

  • Cell Viability Assays : The compound was tested on MCF-7 breast cancer cells, where it exhibited an IC50 value of 25 µM, indicating significant cytotoxicity.

Table 2: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectIC50/MIC Value
Antimicrobial E. coliInhibition32 µg/mL
S. aureusInhibition16 µg/mL
Anti-inflammatory MacrophagesTNF-α reduction~50% reduction
Anticancer MCF-7 (breast cancer)Cytotoxicity25 µM

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Modulation of Signaling Pathways : Its anti-inflammatory effects could be mediated through the modulation of NF-kB signaling pathways.
  • Induction of Apoptosis : In cancer cells, it may induce apoptosis via mitochondrial pathways.

Properties

Molecular Formula

C14H13BrN2O2

Molecular Weight

321.17 g/mol

IUPAC Name

N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C14H13BrN2O2/c1-9(11-4-3-5-12(15)8-11)16-17-14(18)13-6-7-19-10(13)2/h3-8H,1-2H3,(H,17,18)/b16-9+

InChI Key

GJXUPKPLMKKADW-CXUHLZMHSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C(\C)/C2=CC(=CC=C2)Br

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=C(C)C2=CC(=CC=C2)Br

Origin of Product

United States

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